Trimethobenzamide Hydrochloride

D2 receptor antagonist receptor binding selectivity

Trimethobenzamide hydrochloride (CAS 554-92-7) is a selective dopamine D2 receptor antagonist (Ki = 32 nM) with >30-fold selectivity over D1, D3, and D4 receptors, ensuring minimal off-target effects in antiemetic research. With a longer elimination half-life (7-9 hours) and high oral bioavailability (up to 100%), it outperforms shorter-acting agents like ondansetron (3-6 h) and metoclopramide (4-6 h) in pharmacokinetic studies. It serves as a critical alternative to domperidone in apomorphine-induced emesis models where regulatory restrictions apply. A patented oral pediatric formulation (120 mg oral ~ bioequivalent to 200 mg IM) is available for non-invasive pediatric studies. Ideal for in vitro/in vivo assays requiring clean D2 receptor pharmacology.

Molecular Formula C21H29ClN2O5
Molecular Weight 424.9 g/mol
CAS No. 554-92-7
Cat. No. B1683647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethobenzamide Hydrochloride
CAS554-92-7
SynonymsTebamide;  Ticon;  Tigan;  trimethobenzamide;  trimethobenzamide monohydrochloride;  trade names Tebamide, Tigan.
Molecular FormulaC21H29ClN2O5
Molecular Weight424.9 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl
InChIInChI=1S/C21H28N2O5.ClH/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4;/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24);1H
InChIKeyWIIZEEPFHXAUND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Trimethobenzamide Hydrochloride (CAS 554-92-7): Baseline Pharmacological and Physicochemical Profile for Procurement Evaluation


Trimethobenzamide hydrochloride is a benzamide-class antiemetic agent that acts as a dopamine D2 receptor antagonist with high affinity (Ki = 32 nM) and exhibits negligible binding to other dopamine receptor subtypes (D1, D3, D4) . It is a white crystalline powder with a molecular weight of 424.93 and the IUPAC name N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide monohydrochloride . This compound is indicated for the treatment of postoperative nausea and vomiting and for nausea associated with gastroenteritis [1].

Why Trimethobenzamide Hydrochloride Cannot Be Interchanged with Metoclopramide, Ondansetron, or Domperidone


Interchangeability of trimethobenzamide hydrochloride with other antiemetics is not supported by evidence due to marked differences in receptor selectivity, side effect profiles, and efficacy in specific clinical contexts. In contrast to metoclopramide, which carries a black box warning for tardive dyskinesia and is associated with a higher incidence of extrapyramidal symptoms, trimethobenzamide exhibits a more favorable neurological safety margin [1]. Unlike ondansetron, which is a 5-HT3 antagonist indicated for chemotherapy-induced and postoperative nausea, trimethobenzamide's D2 antagonism is not associated with QTc prolongation [2]. Furthermore, while domperidone demonstrates 100% efficacy in preventing apomorphine-induced emesis, it is not available in many countries and carries cardiovascular safety concerns, positioning trimethobenzamide as a necessary alternative despite its lower efficacy (~20%) in this specific niche [3].

Quantitative Differentiation Evidence for Trimethobenzamide Hydrochloride (CAS 554-92-7) vs. In-Class Analogs


Dopamine D2 Receptor Affinity and Subtype Selectivity Profile

Trimethobenzamide hydrochloride demonstrates high-affinity, selective antagonism at the dopamine D2 receptor (Ki = 32 nM), with negligible binding to other dopamine receptor subtypes (D1, D3, D4) as assessed by competitive radioligand binding assays. In contrast, metoclopramide exhibits a Ki of approximately 28 nM at D2 receptors but also displays significant affinity for 5-HT3 receptors (Ki ~300 nM) and 5-HT4 receptors, while prochlorperazine has a Ki of ~4 nM at D2 receptors and also binds to histamine H1 and muscarinic receptors .

D2 receptor antagonist receptor binding selectivity

Comparative Risk of Extrapyramidal Symptoms (EPS)

Clinical reviews indicate that trimethobenzamide is associated with a lower risk of extrapyramidal symptoms (EPS) compared to metoclopramide and prochlorperazine, making it a preferred option when neurological side effects are a concern. This is based on clinical observation and consensus guidelines, though quantitative incidence rates vary across studies [1].

adverse events extrapyramidal symptoms safety profile

In Vivo Efficacy in Apomorphine-Induced Emesis Prevention

In a randomized, double-blind, placebo-controlled trial of 182 Parkinson's disease patients receiving apomorphine, trimethobenzamide demonstrated a statistically significant reduction in nausea and vomiting over the first 8 weeks of treatment. Specifically, the incidence of nausea/vomiting was significantly lower with trimethobenzamide during Period 1 (Days 1-28; p = 0.025) and Period 2 (Days 29-56; p = 0.005) compared to placebo. However, domperidone has shown 100% efficacy in this same setting, highlighting a clear efficacy hierarchy [1].

apomorphine Parkinson's disease emesis model

Developmental Toxicity and Teratogenicity in Rat Embryo Culture

In a whole rat embryo culture study, trimethobenzamide HCl (25-100 μg/ml) was compared to metoclopramide (10-50 μg/ml) and dimenhydrinate (2.5-20 μg/ml). Trimethobenzamide HCl exhibited the greatest toxic and teratogenic potential, significantly decreasing all growth and developmental parameters in a dose-dependent manner, whereas metoclopramide was the least toxic [1].

developmental toxicity teratogenicity embryo culture

Oral Bioavailability and Pharmacokinetic Consistency

Trimethobenzamide hydrochloride exhibits variable oral bioavailability ranging from 60% to 100%, with a mean elimination half-life of 7 to 9 hours. The relative bioavailability of the capsule formulation compared to solution is 100%, and a 300 mg oral capsule provides a plasma concentration profile similar to a 200 mg intramuscular injection. In contrast, ondansetron has an oral bioavailability of approximately 56-60% and a half-life of 3-6 hours, while metoclopramide has a bioavailability of 80% with a half-life of 4-6 hours [1].

bioavailability pharmacokinetics formulation

Pediatric Oral Formulation Bioequivalence to Intramuscular Injection

A patented oral pediatric formulation of trimethobenzamide hydrochloride demonstrates bioequivalence to intramuscular administration, with 120 mg oral dose approximating 200 mg IM injection. This provides a non-invasive alternative for pediatric populations where injection is undesirable [1].

pediatric formulation bioequivalence oral dosage

Recommended Research and Industrial Applications for Trimethobenzamide Hydrochloride Based on Quantitative Evidence


Dopamine D2 Receptor Pharmacology Studies Requiring Selective Antagonism

Use trimethobenzamide hydrochloride as a selective D2 receptor antagonist (Ki = 32 nM, >30-fold selectivity over other receptors) in in vitro and in vivo assays where minimizing off-target effects on 5-HT3, H1, or muscarinic receptors is critical. This selectivity profile distinguishes it from broader-spectrum antiemetics like metoclopramide and prochlorperazine .

Apomorphine-Induced Emesis Prophylaxis in Parkinson's Disease Models (Domperidone Unavailable)

Employ trimethobenzamide hydrochloride as a second-line antiemetic for apomorphine-induced nausea in Parkinson's disease research models, particularly when domperidone is not accessible due to regulatory restrictions. While efficacy is moderate (~20% overall reduction), it provides a statistically significant benefit over placebo (p < 0.05) during the critical 8-week initiation phase [1].

Pharmacokinetic Studies Requiring Longer Half-Life D2 Antagonists

Select trimethobenzamide hydrochloride for pharmacokinetic studies where a longer elimination half-life (7-9 hours) is advantageous compared to shorter-acting agents like ondansetron (3-6 hours) or metoclopramide (4-6 hours). The high oral bioavailability (up to 100%) and consistent capsule-to-solution profile facilitate reproducible dosing [2].

Pediatric Anti-Emetic Research Requiring Non-Invasive Oral Dosing

Utilize the patented pediatric oral formulation of trimethobenzamide hydrochloride (120 mg oral ~ bioequivalent to 200 mg IM) for studies involving pediatric populations where intramuscular injection is contraindicated or undesirable. This formulation provides a validated, non-invasive alternative supported by bioequivalence data [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethobenzamide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.